4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
CAS No.: 200937-21-9
VCID: VC21543341
Molecular Formula: C11H23NO5
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate - 200937-21-9](/images/no_structure.jpg)
Description |
4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate, commonly referred to as tert-butoxycarbonyl-DL-leucine monohydrate, is a compound widely used in peptide synthesis. Its molecular formula is C11H21NO4·H2O, and it has a molecular weight of 249.31 g/mol. This compound serves as a protecting group for amino acids, specifically the amino group of leucine, allowing for selective reactions during peptide synthesis without interference from the amino group. Chemical Identifiers:
Synthesis and PreparationThe synthesis of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate involves the reaction of DL-leucine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in organic solvents like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography. Synthetic Route:
Peptide SynthesisThis compound is primarily used in peptide synthesis as a protecting group for the amino group of leucine. The Boc group allows for selective reactions without interference from the amino group, ensuring efficient coupling reactions and maintaining high purity in the final peptide product. Biochemical ResearchDerivatives of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid have been studied for their potential as enzyme inhibitors. For example, Boc-D-Leucine derivatives have shown effectiveness in inhibiting dipeptidyl peptidase IV (DPP-IV), which is crucial for managing diabetes. |
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CAS No. | 200937-21-9 |
Product Name | 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
Molecular Formula | C11H23NO5 |
Molecular Weight | 249.3 g/mol |
IUPAC Name | 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
Standard InChI | InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |
Standard InChIKey | URQQEIOTRWJXBA-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Solubility | 37.4 [ug/mL] |
Synonyms | BOC-DL-Leucinemonohydrate;BOC-DL-LEU-OHH2O;200937-21-9;N-t-Butoxycarbonyl-L-leucinemonohydrate;2-((tert-butoxycarbonyl)amino)-4-methylpentanoicacidhydrate;2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANOICACIDHYDRATE;N-alpha-t-BOC-L-LEUCINE;N-(tert-Butoxycarbonyl)-L-leucinemonohydrate;Boc-DL-leucinehydrate;PubChem11995;ACMC-209dzk;ACMC-20aj4n;Boc-DL-Leu-OH.H2O;Boc-DL-Leu-OH?H2O;Boc-D-Leu-OH??H2O;MLS000779217;SCHEMBL1069558;C11H21NO4.H2O;CHEMBL1732442;CTK6A6642;MolPort-000-707-971;BB_NC-1915;HMS2752H08;6336AH;AKOS025243657 |
PubChem Compound | 16682082 |
Last Modified | Aug 15 2023 |
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